Cas no 2328097-79-4 (Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)-)
Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)-
-
- Inchi: 1S/C27H20O2/c28-19-24-17-16-23(18-25(24)29)27(22-14-8-3-9-15-22)26(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,29H
- InChI Key: FOBOPKXEHPWIQL-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(/C(/C2=CC=CC=C2)=C(\C2=CC=CC=C2)/C2=CC=CC=C2)C=C1O
Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | OLB3807186-1g |
Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- |
2328097-79-4 | 95% | 1g |
¥1500 | 2023-11-08 |
Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- Related Literature
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)-
Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- (CAS No. 2328097-79-4): An Overview of Its Structure, Properties, and Applications
Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- (CAS No. 2328097-79-4) is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its aromatic benzaldehyde core and the presence of a triphenylethylene moiety, which imparts distinct chemical and physical properties.
The structure of Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- is particularly noteworthy. The compound consists of a benzaldehyde group (C6H5CHO) with a hydroxyl group (-OH) at the 2-position and a triphenylethylene group (-C6H4-C6H5-C6H5-C6H5) at the 4-position. The triphenylethylene moiety is known for its ability to form π-stacking interactions, which can influence the compound's solubility and crystallization behavior. Additionally, the hydroxyl group can participate in hydrogen bonding, further affecting the compound's physical properties.
In terms of physical properties, Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- is typically a solid at room temperature with a melting point ranging from 100 to 110°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. The compound's molecular weight is approximately 388.5 g/mol, and it has a high refractive index due to the presence of multiple aromatic rings.
The chemical properties of Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- are equally important. The aldehyde group can undergo various reactions such as nucleophilic addition and oxidation. The hydroxyl group can participate in esterification and etherification reactions. The triphenylethylene moiety can undergo π-stacking interactions and can also be involved in photochemical processes due to its conjugated π-electron system.
Recent research has focused on the potential applications of Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)-. One area of interest is its use as a pharmaceutical intermediate. The compound's ability to form hydrogen bonds and π-stacking interactions makes it a promising candidate for drug delivery systems and as a scaffold for the development of new therapeutic agents. Studies have shown that derivatives of this compound exhibit anti-inflammatory and anticancer activities.
In the field of materials science, Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- has been explored for its potential use in organic electronics. The triphenylethylene moiety can enhance the electronic properties of materials by promoting charge transport and improving stability. Research has demonstrated that compounds with similar structures can be used as components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Another area of interest is the environmental impact of Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)-. While the compound itself is not classified as hazardous or toxic under current regulations, it is important to consider its environmental fate and behavior during synthesis and application processes. Studies have shown that proper waste management practices are essential to minimize any potential environmental impact.
The synthesis of Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- typically involves multi-step processes that include functional group transformations and coupling reactions. One common synthetic route involves the reaction of 4-bromobenzaldehyde with triphenylphosphine followed by oxidation to form the desired product. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound.
In conclusion, Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)- (CAS No. 2328097-79-4) is a versatile organic compound with unique structural features that make it valuable in various applications. Its potential uses in pharmaceuticals and materials science highlight its importance in modern research and development efforts. As ongoing studies continue to explore its properties and applications, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.
2328097-79-4 (Benzaldehyde, 2-hydroxy-4-(1,2,2-triphenylethenyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)